molecular formula C12H12BrNO B1382114 4-bromomethyl-N-propargyl-phenylacetamide CAS No. 1437749-53-5

4-bromomethyl-N-propargyl-phenylacetamide

Katalognummer: B1382114
CAS-Nummer: 1437749-53-5
Molekulargewicht: 266.13 g/mol
InChI-Schlüssel: ZVBHDJDKPPHJAQ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-Bromomethyl-N-propargyl-phenylacetamide is an organic compound with the molecular formula C12H12BrNO and a molecular weight of 266.13 g/mol . This compound is characterized by the presence of a bromomethyl group, a propargyl group, and a phenylacetamide moiety. It is a versatile compound used in various fields of scientific research and industrial applications.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-bromomethyl-N-propargyl-phenylacetamide typically involves the following steps:

    Bromination: The introduction of a bromomethyl group to the phenylacetamide structure can be achieved through bromination reactions. Common reagents for bromination include N-bromosuccinimide (NBS) in the presence of a radical initiator such as benzoyl peroxide.

    Propargylation: The addition of a propargyl group can be carried out using propargyl bromide in the presence of a base such as potassium carbonate (K2CO3) or sodium hydride (NaH).

Industrial Production Methods

Industrial production methods for this compound may involve large-scale bromination and propargylation reactions under controlled conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Analyse Chemischer Reaktionen

Types of Reactions

4-Bromomethyl-N-propargyl-phenylacetamide undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromomethyl group can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation Reactions: The propargyl group can undergo oxidation reactions to form carbonyl compounds or carboxylic acids.

    Reduction Reactions: The phenylacetamide moiety can be reduced to form corresponding amines or alcohols.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium azide (NaN3) or potassium thiocyanate (KSCN) can be used under mild conditions.

    Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

Major Products Formed

    Substitution: Formation of azides, thiocyanates, or ethers.

    Oxidation: Formation of aldehydes, ketones, or carboxylic acids.

    Reduction: Formation of primary or secondary amines, or alcohols.

Wissenschaftliche Forschungsanwendungen

4-Bromomethyl-N-propargyl-phenylacetamide has a wide range of applications in scientific research, including:

Wirkmechanismus

The mechanism of action of 4-bromomethyl-N-propargyl-phenylacetamide involves its reactive functional groups. The bromomethyl group can form covalent bonds with nucleophilic sites on biomolecules, leading to enzyme inhibition or protein modification. The propargyl group can participate in click chemistry reactions, facilitating the formation of triazoles and other heterocycles .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    4-Bromomethyl-N-propargyl-benzamide: Similar structure but with a benzamide moiety instead of phenylacetamide.

    4-Bromomethyl-N-propargyl-aniline: Contains an aniline group instead of phenylacetamide.

    4-Bromomethyl-N-propargyl-phenylacetate: Features a phenylacetate group instead of phenylacetamide.

Uniqueness

4-Bromomethyl-N-propargyl-phenylacetamide is unique due to its combination of bromomethyl, propargyl, and phenylacetamide groups, which confer specific reactivity and versatility in various chemical and biological applications. Its ability to undergo multiple types of reactions and form diverse products makes it a valuable compound in research and industry.

Eigenschaften

IUPAC Name

2-[4-(bromomethyl)phenyl]-N-prop-2-ynylacetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12BrNO/c1-2-7-14-12(15)8-10-3-5-11(9-13)6-4-10/h1,3-6H,7-9H2,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZVBHDJDKPPHJAQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CCNC(=O)CC1=CC=C(C=C1)CBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12BrNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

266.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.